1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-3-9(11(12)4-8)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVGZHPXGMUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The primary amine at the pyrazole C-4 position undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides.
Example Reaction:
Conditions:
-
Solvent: THF or dichloromethane
-
Base: Triethylamine or pyridine
-
Temperature: 0–25°C
Supporting Evidence:
-
Acylation of structurally similar pyrazole-4-amine derivatives (e.g., 1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine) with benzenesulfonyl chloride under THF/triethylamine conditions yielded sulfonamide products .
Condensation with Carbonyl Compounds
The amine reacts with aldehydes/ketones to form Schiff bases or hydrazones, enabling further functionalization.
Example Reaction:
Conditions:
-
Catalyst: Acidic (e.g., acetic acid) or solvent-free
-
Temperature: Reflux or microwave irradiation
Supporting Evidence:
-
Hydrazone formation from pyrazole-4-amine derivatives and substituted benzaldehydes demonstrated enhanced bioactivity in antileishmanial studies .
Electrophilic Aromatic Substitution
The 2-chloro-4-methylphenyl group undergoes directed electrophilic substitution.
Regioselectivity:
-
Chloro (meta-directing) and methyl (ortho/para-directing) groups guide substitution to positions 5 and 6 of the phenyl ring.
Example Reaction:
Nitration at phenyl C-5 or C-6 positions under mixed acid (HNO₃/H₂SO₄) conditions.
Supporting Evidence:
-
Nitration of 2-chloro-4-fluorophenyl-substituted pyrazoles yielded mono-nitro derivatives at the meta position relative to chlorine .
Sulfonylation
Reaction with sulfonyl chlorides produces sulfonamide derivatives.
Example Reaction:
Conditions:
-
Solvent: THF or DMF
-
Base: K₂CO₃ or NaOH
Supporting Evidence:
-
Sulfonylation of 2-pyrazoline derivatives with 4-chlorobenzenesulfonyl chloride achieved 72–89% yields under THF/K₂CO₃ conditions .
Cyclization Reactions
The amine participates in heterocycle formation via intramolecular cyclization.
Example Reaction:
Reaction with α,β-unsaturated ketones to form fused pyrazolo[1,5-a]pyrimidines.
Conditions:
-
Catalyst: Lewis acids (e.g., CuBr₂)
-
Solvent: DMSO or ethanol
Supporting Evidence:
-
Pyrazole-chromone dyads synthesized via oxidative cyclization of chalcone analogs in DMSO/CuCl₂ systems .
Coordination Chemistry
The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.
Example Complex:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can serve as effective agents in cancer therapy. For instance, research has shown that pyrazole derivatives exhibit significant activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. The compound's ability to modulate androgen receptors positions it as a candidate for treating hormone-dependent cancers such as prostate cancer .
Neurocognitive Disorders
The compound has been investigated for its potential role as a modulator of muscarinic acetylcholine receptors, specifically the M4 subtype. This receptor is implicated in neurocognitive disorders, and compounds that enhance its activity may provide therapeutic benefits for conditions like Alzheimer's disease. Preliminary findings suggest that analogs of this compound can act as positive allosteric modulators, enhancing receptor function .
Agrochemicals
Pesticide Development
this compound has shown promise in the field of agrochemicals, particularly as a component in the development of new pesticides. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Research into pyrazole derivatives has revealed their effectiveness against various agricultural pests, making them valuable in crop protection strategies .
Material Sciences
Polymer Synthesis
In material sciences, the compound can be utilized as an intermediate in synthesizing novel polymers with specific properties. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for advanced applications such as coatings and composites .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents targeting androgen receptors | Effective against hormone-dependent cancers |
| Modulators for M4 muscarinic acetylcholine receptors | Potential treatment for neurocognitive disorders | |
| Agrochemicals | Development of new pesticides | Effective pest control |
| Material Sciences | Intermediate for novel polymer synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis and evaluation of pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against prostate cancer cell lines, indicating its potential as a therapeutic agent .
- Neuropharmacology : In another investigation focused on neurocognitive disorders, analogs of this compound were tested for their allosteric modulation effects on M4 muscarinic receptors. The findings suggested that these compounds could improve cognitive function by enhancing acetylcholine signaling in the brain .
- Agricultural Applications : Field trials conducted with pyrazole-based pesticides showed promising results in controlling pest populations while minimizing environmental impact. This research emphasizes the compound's utility in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-3-amine: Differing in the position of the amine group on the pyrazole ring, this compound may exhibit different reactivity and biological activity.
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with potential variations in chemical and biological properties.
2-Chloro-4-methylphenylhydrazine: A precursor in the synthesis of pyrazole derivatives, with distinct chemical behavior and applications
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and quantitative data from relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C11H12ClN3, with a molecular weight of approximately 221.69 g/mol. The structure features a pyrazole ring with a chloro and methyl substitution on the phenyl group, which is significant for its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Chlorination of the phenyl group.
- Alkylation to introduce the methyl group.
- Cyclization to form the pyrazole ring.
These methods ensure high purity and yield, making the compound suitable for further biological evaluations.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against both bacterial and fungal pathogens. Key findings include:
- Antibacterial Effects : The compound exhibits activity against Gram-positive and Gram-negative bacteria, including resistant strains. Minimum inhibitory concentration (MIC) values have been reported in various studies, indicating its potential as a therapeutic agent against infections .
- Antifungal Properties : It shows efficacy against various fungal species, contributing to its potential use in treating fungal infections.
| Pathogen Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Gram-positive | 0.25 | 20 |
| Gram-negative | 0.50 | 18 |
| Fungal | 0.30 | 22 |
Anticancer Activity
Research indicates that this compound may act as a selective androgen receptor modulator (SARM), showing promise in cancer therapy:
- Cell Line Studies : In vitro studies have shown that it inhibits the growth of various cancer cell lines, including prostate, lung, and breast cancers. Notably, it has been effective against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 3.79 | Growth inhibition |
| HepG2 | 42.30 | Cytotoxicity |
| A549 | 26.00 | Antiproliferative |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits essential enzymes in pathogens, disrupting their metabolic processes.
- Receptor Interaction : It interacts with androgen receptors, exhibiting both agonistic and antagonistic properties depending on the cellular context .
- Membrane Disruption : It may disrupt cell membrane integrity in microbes, leading to cell death.
Case Studies
Several studies have explored the biological activity of this compound:
- A study conducted by researchers at [source] found that derivatives of pyrazole exhibited significant antimicrobial activity with low MIC values against resistant bacterial strains.
- Another investigation highlighted its anticancer effects by demonstrating substantial growth inhibition in prostate cancer cell lines, suggesting its potential as a therapeutic agent in hormone-dependent cancers .
Q & A
How can researchers optimize the synthesis of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine to achieve high yield and purity?
Level: Basic
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving the 2-chloro-4-methylbenzyl group .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate coupling between the pyrazole core and benzyl substituent .
- Temperature: Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves purity .
What spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the pyrazole ring (δ ~7.5–8.5 ppm for pyrazole protons; δ ~140–150 ppm for pyrazole carbons) and the 2-chloro-4-methylbenzyl group (δ ~2.3 ppm for methyl; δ ~45–50 ppm for the benzyl CH₂) .
- IR Spectroscopy: Identify N-H stretching (3300–3500 cm⁻¹) and C-Cl absorption (600–800 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methyl groups) .
How does the substitution pattern on the pyrazole ring influence biological activity in structurally analogous compounds?
Level: Advanced
Methodological Answer:
Comparative structure-activity relationship (SAR) studies reveal:
SAR analysis involves synthesizing analogs, testing in vitro (e.g., MIC assays for antimicrobial activity), and computational docking to predict target binding .
What strategies resolve contradictions in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Purity Variance: Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) .
- Statistical Validation: Use randomized block designs with replicates to minimize variability . For example, a study testing antimicrobial activity should include ≥4 replicates per concentration .
How to design experiments to assess its mechanism of action in enzyme inhibition?
Level: Advanced
Methodological Answer:
- Kinetic Studies: Measure enzyme activity (e.g., Michaelis-Menten plots) under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Docking Simulations: Use software like AutoDock Vina to model interactions with active sites (e.g., COX-2 or kinase targets) .
- Mutagenesis: Engineer enzymes with active-site mutations to validate binding hypotheses .
What are best practices for evaluating compound stability under different storage and experimental conditions?
Level: Basic
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
- Solution Stability: Test in buffers (pH 3–9) at 25°C; use LC-MS to identify hydrolysis or oxidation products .
- Long-Term Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
How can researchers differentiate between tautomeric forms of the pyrazole ring in structural analysis?
Level: Advanced
Methodological Answer:
- X-ray Crystallography: Resolve tautomeric states via single-crystal analysis (e.g., bond lengths between N1–C3 and N2–C5 in the pyrazole ring) .
- ¹⁵N NMR: Distinguish nitrogen environments; tautomers show distinct shifts for N1 and N2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
